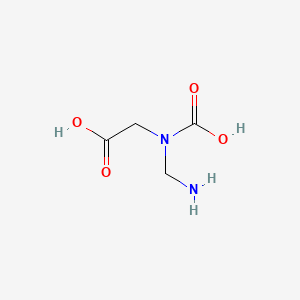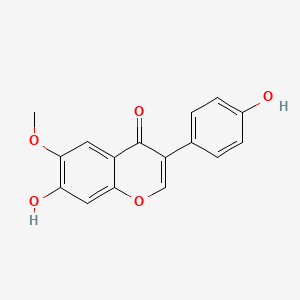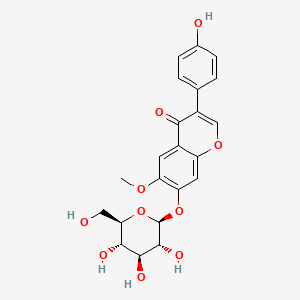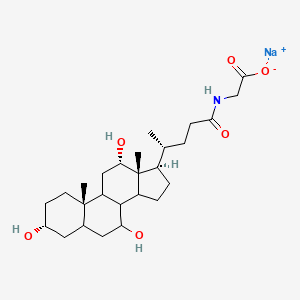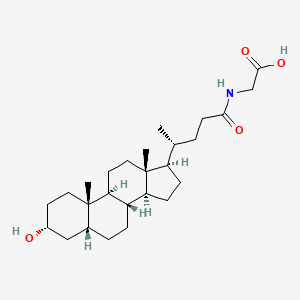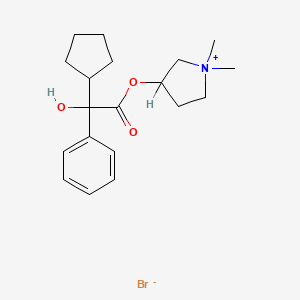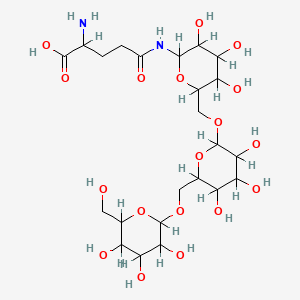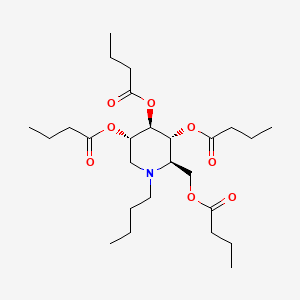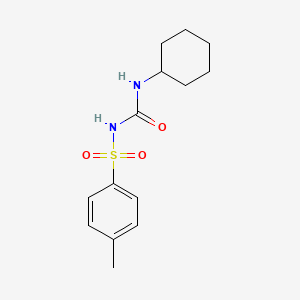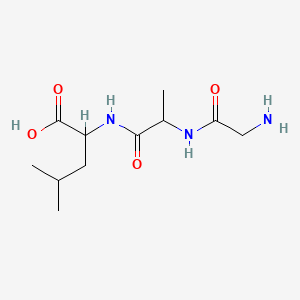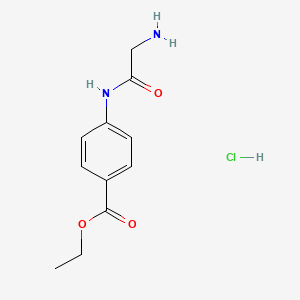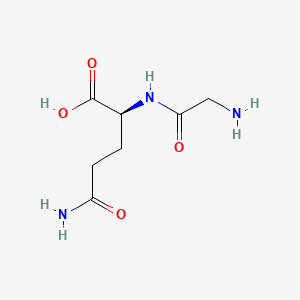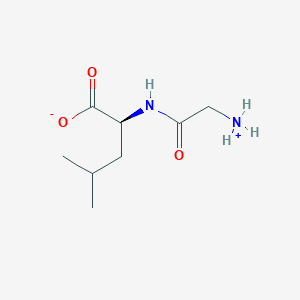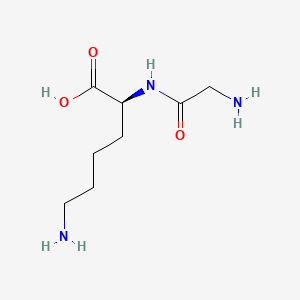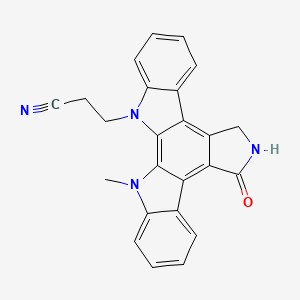
Go-6976
Übersicht
Beschreibung
Go-6976, also known as Go-6976 and Goe 6976, is an organic protein kinase inhibitor . It has some specificity for protein kinase C alpha and beta, and through their inhibition, it is thought to induce the formation of cell junctions, and hence inhibit the invasion of urinary bladder carcinoma cells .
Molecular Structure Analysis
The molecular formula of Go-6976 is C24H18N4O . Its molecular weight is 378.43 g/mol .Chemical Reactions Analysis
Go-6976 is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC . It exhibits selectively for PKCα (IC₅₀ = 2.3 nM) and βI (IC₅₀ = 6.2 nM) .Physical And Chemical Properties Analysis
Go-6976 has a molecular weight of 378.43 g/mol . It is soluble in DMSO at 25mg/ml .Wissenschaftliche Forschungsanwendungen
1. Reversing Hyperglycemia-Induced Insulin Resistance
- Summary of Application : Go-6976 is used to alleviate hyperglycemia-induced insulin resistance in adipocytes .
- Methods of Application : Chronic preincubation of adipocytes in the presence of high glucose and low insulin concentrations .
2. Ameliorating Effects on Collagen-Induced Arthritis
- Summary of Application : Go-6976 is used to inhibit TLR-mediated cytokine production in human and mouse macrophages .
- Methods of Application : Go-6976 treatment can suppress the development and progression of type II collagen (CII)-induced arthritis (CIA) in mice .
- Results : The presence of Go-6976 ameliorates the effects of collagen-induced arthritis .
3. Inhibition of Protein Kinase C (PKC)
- Summary of Application : Go-6976 is used as an inhibitor of protein kinase C (PKC) in mammalian cell lines .
- Methods of Application : It is used as a PKCμ inhibitor in oocytes .
- Results : It is used to test its effect on phosphorylation of protein kinase-B (Akt) and extracellular-signal-regulated kinase (ERK) levels .
4. Inhibition of JAK2 and FLT3 Tyrosine Kinases
- Summary of Application : Go-6976 is a potent inhibitor of JAK2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells .
5. Inhibition of PKC in Adipocytes
- Summary of Application : Go-6976 is used as an inhibitor of PKC in adipocytes . It is used to prevent the development of insulin resistance in cells, which had been pretreated with high glucose and low dose insulin .
- Methods of Application : Chronic preincubation of adipocytes in the presence of high glucose and low insulin concentrations .
- Results : Go-6976 partially prevented the development of insulin resistance in cells .
6. Inhibition of Neurotrophin-Receptor Intrinsic Tyrosine Kinase
- Summary of Application : Go-6976 is a potent inhibitor of neurotrophin-receptor intrinsic tyrosine kinase .
7. Inhibition of mTORC1 Pathway
- Summary of Application : Go-6976 is used to inhibit a component of the mTORC1 pathway, as evidenced by decreased phosphorylation of S6 ribosomal protein .
- Results : Raptor knock-down enhanced the effect of insulin on glucose transport in insulin resistant adipocytes. Go-6976 had the same effect in control cells, but was ineffective in cells with Raptor knock-down .
8. Inhibition of TLR/IL-1R-Activated PKD1
Zukünftige Richtungen
Go-6976 has shown potential in various research areas. For instance, it has been found to reverse hyperglycemia-induced insulin resistance independently of cPKC inhibition in adipocytes . It has also been shown to initiate cytotoxicity involving acute leukemia . These properties make Go-6976 a promising candidate for preclinical and clinical studies.
Eigenschaften
IUPAC Name |
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVYILCFSYNJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159731 | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Go-6976 | |
CAS RN |
136194-77-9 | |
| Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Go 6976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Go-6976 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

